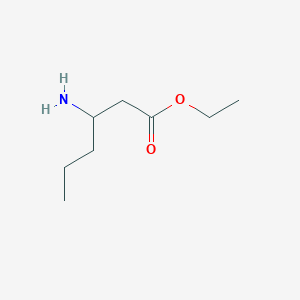

Ethyl 3-aminohexanoate

Overview

Description

Ethyl 3-aminohexanoate is an organic compound with the molecular formula C8H17NO2 . It is used in various chemical reactions and has been provided to researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of Ethyl 3-aminohexanoate consists of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 159.23 .Scientific Research Applications

Catalytic Applications

Ethyl 3-aminohexanoate, through its related compound Ethyl 3-hydroxy-hexanoate, plays a role in chemical catalysis. For instance, Iron(III) 2-ethylhexanoate has been utilized as a novel catalyst for the stereoselective Diels–Alder reaction. This method produces cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid ethyl esters with high diastereoisomeric excesses, demonstrating the potential of such catalysts in organic synthesis (Gorman & Tomlinson, 1998).

Pharmaceutical Synthesis

Ethyl 3-aminohexanoate derivatives, such as (S)-3-cyano-5-methylhexanoic acid ethyl ester, are significant in pharmaceutical synthesis. A study highlighted the enzymatic production of this compound as a synthetic intermediate for pregabalin, a medication used for treating epilepsy and neuropathic pain. The study demonstrated the efficiency of immobilized lipase from Pseudomonas cepacia in catalyzing the enantioselective hydrolysis of the compound (Zheng et al., 2012).

Materials Science

In materials science, compounds related to Ethyl 3-aminohexanoate, such as 2-ethylhexanoic acid derivatives, are employed as metal-organic precursors. These compounds are used in various applications including catalysts for ring-opening polymerizations and in the painting industry for their drying properties. They are crucial in the synthesis and development of new materials (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

Biochemical Studies

Ethyl 3-aminohexanoate and its derivatives have applications in biochemical studies. For instance, the bioreduction of ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate by microorganisms like Kluyveromyces marxianus and Aspergillus niger has been researched. These processes are critical for understanding enzymatic reactions and potential applications in chiral synthesis (Ramos et al., 2011).

Safety And Hazards

Ethyl 3-aminohexanoate is classified under the GHS07 hazard class, with a signal word “Warning”. It has a hazard statement H319, which indicates that it causes serious eye irritation. The precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Relevant Papers The relevant papers retrieved discuss the potential use of engineered ω-transaminases in the transamination of β-keto ester substrates , and the synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water .

properties

IUPAC Name |

ethyl 3-aminohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-7(9)6-8(10)11-4-2/h7H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAZKEFQZOZJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483299 | |

| Record name | Ethyl 3-aminohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-aminohexanoate | |

CAS RN |

59663-70-6 | |

| Record name | Ethyl 3-aminohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

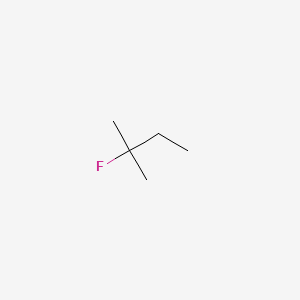

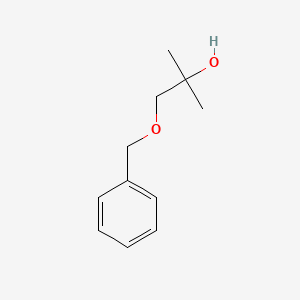

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1626600.png)

![{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid](/img/structure/B1626617.png)